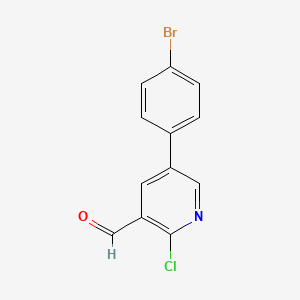

5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde

CAS No.: 1119449-39-6

Cat. No.: VC3320952

Molecular Formula: C12H7BrClNO

Molecular Weight: 296.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1119449-39-6 |

|---|---|

| Molecular Formula | C12H7BrClNO |

| Molecular Weight | 296.54 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-2-chloropyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C12H7BrClNO/c13-11-3-1-8(2-4-11)9-5-10(7-16)12(14)15-6-9/h1-7H |

| Standard InChI Key | ONLSOUWWZPSWCK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C=O)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C=O)Br |

Introduction

Chemical Structure and Properties

5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde (CAS No.: 1119449-39-6) is characterized by a pyridine ring substituted with a 4-bromophenyl group at position 5, a chlorine atom at position 2, and a carboxaldehyde group at position 3. This arrangement of functional groups contributes to its reactivity and usefulness in organic synthesis.

Physical and Chemical Identification

The compound possesses specific physicochemical properties that define its behavior in chemical reactions and biological systems. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C12H7BrClNO |

| Molecular Weight | 296.54 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-2-chloropyridine-3-carbaldehyde |

| CAS Number | 1119449-39-6 |

| Standard InChI | InChI=1S/C12H7BrClNO/c13-11-3-1-8(2-4-11)9-5-10(7-16)12(14)15-6-9/h1-7H |

| Standard InChIKey | ONLSOUWWZPSWCK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C=O)Br |

| Polar Surface Area (PSA) | 29.96000 |

The compound features three key functional groups: a bromine atom (attached to the phenyl ring), a chlorine atom (at position 2 of the pyridine ring), and an aldehyde group (at position 3 of the pyridine ring). This combination of substituents creates a molecule with distinct reactivity patterns and synthetic potential .

Applications in Organic Synthesis

5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde serves as a key intermediate in various synthetic pathways, particularly in pharmaceutical development. Its structural features make it suitable for diverse transformations leading to compounds with potential biological activities.

Pharmaceutical Intermediates

The compound's primary application is as a pharmaceutical intermediate in the synthesis of more complex molecules . The presence of the aldehyde group makes it particularly valuable, as this functional group can participate in numerous reactions:

-

Condensation reactions with amines or hydrazines to form imines or hydrazones

-

Reductive amination reactions to introduce amine functionalities

-

Wittig or Horner-Wadsworth-Emmons reactions for olefin formation

-

Aldol condensations for carbon-carbon bond formation

-

Oxidation to carboxylic acid derivatives or reduction to alcohols

These transformations allow for the development of structurally diverse compounds that may possess pharmacological properties.

Structure-Activity Relationship Studies

The compound is suitable for structure-activity relationship (SAR) studies, which are essential in medicinal chemistry for understanding how structural modifications affect biological activity. By systematically altering portions of the molecule, researchers can identify the functional groups responsible for specific biological effects and optimize compounds for desired properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume